molecular formula C17H13Cl2N3O3 B2482698 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide CAS No. 942001-16-3

5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Cat. No.: B2482698
CAS No.: 942001-16-3
M. Wt: 378.21
InChI Key: BMZORZZTNYVPBU-UHFFFAOYSA-N
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Description

5-Chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide is a complex organic compound characterized by its multiple functional groups and heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but generally include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of chloro and methoxy groups makes it susceptible to oxidation reactions, which can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups within the compound, potentially altering its chemical properties.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can be employed to replace one or more substituents on the compound, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions can produce compounds with reduced functional groups. Substitution reactions can lead to the formation of various derivatives with different substituents on the core structure.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups and heterocyclic structure make it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound has shown potential in various assays and studies. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for further research and development in these areas.

Medicine: In medicine, the compound could be explored for its therapeutic potential

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide include:

  • Pyrido[1,2-a]pyrimidin-4-ones: : These compounds share a similar core structure and exhibit diverse biological activities.

  • Indole derivatives: : Compounds containing the indole nucleus, which is structurally related to the pyrido[1,2-a]pyrimidin-4-one core, also show various biological activities.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and heterocyclic structure. This unique arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-9-15(17(24)22-8-11(19)4-6-14(22)20-9)21-16(23)12-7-10(18)3-5-13(12)25-2/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZORZZTNYVPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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